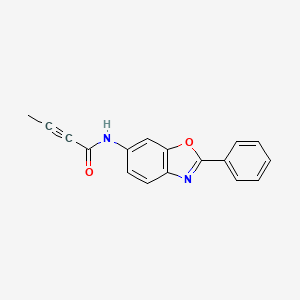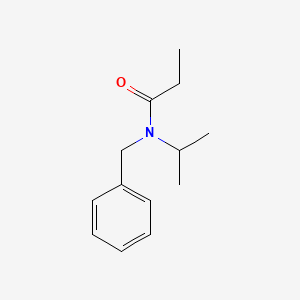
N-(2-Phenyl-13-benzoxazol-6-YL)but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Phenyl-13-benzoxazol-6-YL)but-2-ynamide is a compound that belongs to the benzoxazole family. Benzoxazoles are aromatic organic compounds characterized by a benzene-fused oxazole ring structure. These compounds are known for their diverse applications in medicinal chemistry, materials science, and industrial processes due to their stability and functional versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Phenyl-13-benzoxazol-6-YL)but-2-ynamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions. Common catalysts include Brønsted acids, metal catalysts, and ionic liquid catalysts . For instance, a reaction between 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) using a BF3·Et2O catalyst in 1,4-dioxane at reflux can yield benzoxazole derivatives .
Industrial Production Methods: Industrial production often employs scalable methods such as continuous flow synthesis, which allows for the efficient and controlled production of benzoxazole derivatives. The use of nanocatalysts and green chemistry principles is also gaining traction to minimize environmental impact and enhance yield .
Chemical Reactions Analysis
Types of Reactions: N-(2-Phenyl-13-benzoxazol-6-YL)but-2-ynamide undergoes various chemical reactions, including:
Oxidation: Conversion to oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions, often facilitated by halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions include various substituted benzoxazoles, which can exhibit enhanced biological or chemical properties .
Scientific Research Applications
N-(2-Phenyl-13-benzoxazol-6-YL)but-2-ynamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer due to its bioactive properties.
Industry: Utilized in the production of optical brighteners and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-(2-Phenyl-13-benzoxazol-6-YL)but-2-ynamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in microbial growth or cancer cell proliferation. The compound’s aromatic structure allows it to intercalate with DNA, disrupting cellular processes .
Comparison with Similar Compounds
Benzothiazole: Similar structure but with a sulfur atom instead of oxygen.
Benzimidazole: Contains a nitrogen atom in place of oxygen.
Benzofuran: Lacks the nitrogen atom present in benzoxazole.
Uniqueness: N-(2-Phenyl-13-benzoxazol-6-YL)but-2-ynamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12N2O2 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
N-(2-phenyl-1,3-benzoxazol-6-yl)but-2-ynamide |
InChI |
InChI=1S/C17H12N2O2/c1-2-6-16(20)18-13-9-10-14-15(11-13)21-17(19-14)12-7-4-3-5-8-12/h3-5,7-11H,1H3,(H,18,20) |
InChI Key |
ZLYXISJUJUEBDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NC1=CC2=C(C=C1)N=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetramethyl 6'-(biphenyl-4-ylcarbonyl)-5',5',7'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036381.png)
![(5E)-2-anilino-5-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B11036392.png)
![4-(2-{3-[(4-ethoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11036402.png)
![N-Methyl-N-{[4-(3-methylpiperidin-1-YL)phenyl]methyl}but-2-ynamide](/img/structure/B11036408.png)
![7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11036412.png)
![Tetramethyl 6'-(3-cyclohexylpropanoyl)-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036418.png)
![3-(2,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11036419.png)
![2-[(3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL)sulfanyl]-N-isopropyl-N-phenylacetamide](/img/structure/B11036426.png)
![5-(4-Chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11036433.png)
![N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11036435.png)
![4,4,9-trimethyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11036439.png)

![3-chloro-N-{(Z)-[(4-chlorobenzyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B11036449.png)

